An In-depth Technical Guide to Chlorocycloheptane (CAS 2453-46-5)
An In-depth Technical Guide to Chlorocycloheptane (CAS 2453-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocycloheptane, with the Chemical Abstracts Service (CAS) number 2453-46-5, is a cyclic organic compound. It is characterized by a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.[1] This guide provides a comprehensive technical overview of chlorocycloheptane, including its physicochemical properties, spectral data, synthesis methodologies, and a discussion of its potential, though currently underexplored, relevance in medicinal chemistry and drug development. Due to the limited specific data on its biological activity and toxicology, information from analogous compounds, particularly chlorocyclohexane, is referenced to provide a broader context.
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of chlorocycloheptane. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: General and Physicochemical Properties of Chlorocycloheptane
| Property | Value | Reference |
| CAS Number | 2453-46-5 | [1][2] |
| Molecular Formula | C₇H₁₃Cl | [1][2] |
| Molecular Weight | 132.63 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 175 °C | [1] |
| Density | 1.01 g/cm³ (estimated) | |
| Refractive Index | 1.4730-1.4770 | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [3] |
| Vapor Pressure | 1.45 mmHg at 25°C |
Table 2: Spectral Data for Chlorocycloheptane
| Spectroscopic Technique | Key Features and Observations | Reference |
| ¹H NMR | Data available, specific shifts can be obtained from spectral databases. | [2] |
| ¹³C NMR | Data available, specific shifts can be obtained from spectral databases. | [2][4] |
| Infrared (IR) Spectroscopy | C-H stretching and bending, C-Cl stretching vibrations are expected. Data available from NIST and other databases. | [2][5] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation patterns related to the loss of HCl and alkyl fragments are characteristic. | [2] |
Synthesis of Chlorocycloheptane: Experimental Protocols
While specific literature detailing the synthesis of chlorocycloheptane is sparse, established methods for the conversion of cycloalkanols to chlorocycloalkanes are readily adaptable. The synthesis of the analogous and structurally similar chlorocyclohexane from cyclohexanol is well-documented and provides a reliable framework.
Synthesis from Cycloheptanol using Thionyl Chloride (SOCl₂)
This is a common and effective method for converting alcohols to alkyl chlorides. The reaction with thionyl chloride proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Reaction Scheme:
C₇H₁₃OH + SOCl₂ → C₇H₁₃Cl + SO₂ (g) + HCl (g)
Detailed Experimental Protocol (Adapted from Chlorocyclohexane Synthesis):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place cycloheptanol. The flask should be cooled in an ice bath.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled cycloheptanol with constant stirring. An excess of thionyl chloride is typically used. The addition is performed slowly to control the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.
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Work-up: After cooling, the reaction mixture is carefully poured into ice-water to quench any remaining thionyl chloride. The product is then transferred to a separatory funnel.
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Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
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Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude chlorocycloheptane can be further purified by distillation.
Reaction Mechanism Workflow:
Potential Role in Drug Discovery and Development
While no direct biological activities or signaling pathway involvements have been reported for chlorocycloheptane, its structural motifs—the cycloheptane ring and the chloro substituent—are relevant in medicinal chemistry.
The Cycloalkane Scaffold
Cycloalkane rings are prevalent in many pharmaceutical compounds.[6] They serve to:
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Introduce conformational rigidity: Constraining the flexibility of a molecule can lead to higher binding affinity and selectivity for a biological target.
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Act as lipophilic spacers: The non-polar nature of the cycloheptane ring can enhance membrane permeability and access to hydrophobic binding pockets of proteins.
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Serve as bioisosteres: Cycloalkane rings can mimic other groups, such as aromatic rings, while offering different physicochemical properties.
The Role of the Chlorine Substituent
The introduction of a chlorine atom can significantly modulate the properties of a molecule by:
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Altering Lipophilicity: Generally, chlorination increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
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Introducing a Site for Metabolism: The carbon-chlorine bond can be a site for metabolic transformation, although it is generally stable.
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Modifying Electronic Properties: The electronegativity of the chlorine atom can influence the electronic environment of the molecule, potentially affecting its interaction with biological targets.
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Potential for Cytotoxicity: Some chlorinated organic compounds have been shown to exhibit cytotoxic effects, which could be explored in the context of anticancer drug development.[7][8]
Logical Relationship of Structural Features to Potential Biological Activity:
Safety and Toxicology
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Flammability: Chlorocycloheptane is a flammable liquid and vapor.[2]
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General Hazards of Chlorinated Alkanes: Chlorinated alkanes as a class can have varying degrees of toxicity, with some being investigated for carcinogenic potential.[7] Chronic exposure should be avoided.
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Handling: Use in a well-ventilated fume hood is essential. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
Chlorocycloheptane (CAS 2453-46-5) is a readily synthesizable cycloalkyl halide. While its physicochemical and spectral properties are reasonably well-documented, there is a significant gap in the literature regarding its biological activity, signaling pathway interactions, and specific toxicology. For researchers in drug discovery, chlorocycloheptane represents a simple, yet potentially valuable scaffold. Its combination of a conformationally influential seven-membered ring and a metabolically relevant chlorine atom suggests that derivatives of this compound could be of interest for developing new therapeutic agents. Further investigation into the biological effects of this and similar simple haloalkanes is warranted to unlock their potential in medicinal chemistry.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Chlorocycloheptane | C7H13Cl | CID 75562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 930-28-9: Chlorocyclopentane | CymitQuimica [cymitquimica.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Chlorocycloheptane [webbook.nist.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

